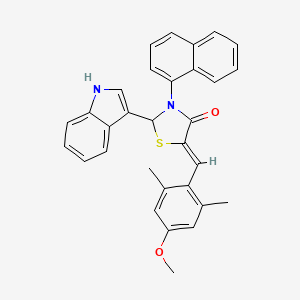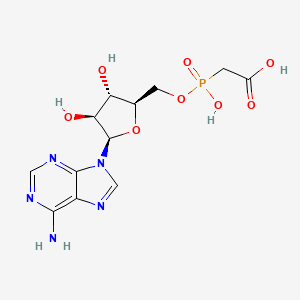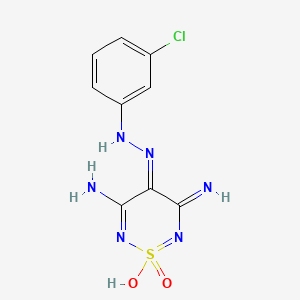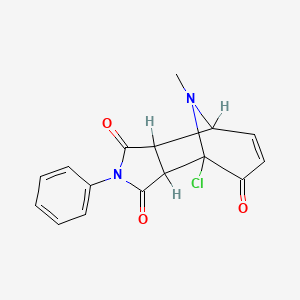
4,8-Iminocyclohepta(c)pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- is a complex organic compound with a unique structure This compound is characterized by its multi-ring system, which includes a pyrrole ring fused with a cycloheptane ring, and various functional groups such as a chlorine atom, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the cyclization to form the cycloheptane ring. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization: The cycloheptane ring can be formed through intramolecular cyclization reactions, often involving strong acids or bases as catalysts.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom and other substituents can be replaced
Properties
CAS No. |
73059-24-2 |
|---|---|
Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
7-chloro-11-methyl-4-phenyl-4,11-diazatricyclo[5.3.1.02,6]undec-9-ene-3,5,8-trione |
InChI |
InChI=1S/C16H13ClN2O3/c1-18-10-7-8-11(20)16(18,17)13-12(10)14(21)19(15(13)22)9-5-3-2-4-6-9/h2-8,10,12-13H,1H3 |
InChI Key |
SJIAXSNKDJTHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC(=O)C1(C3C2C(=O)N(C3=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



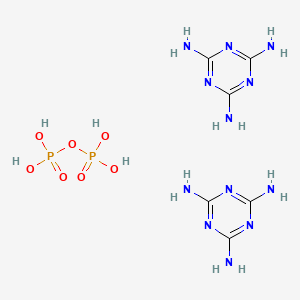
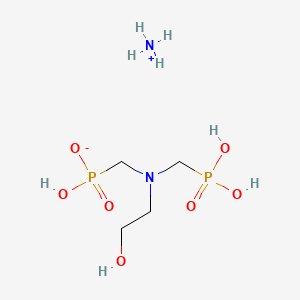
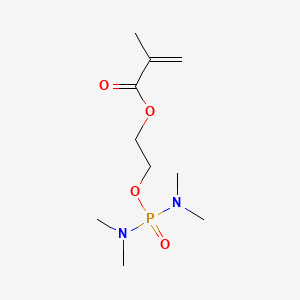
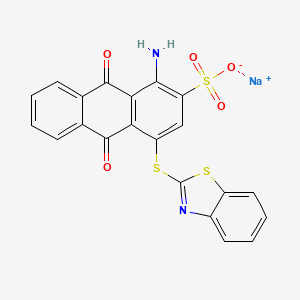
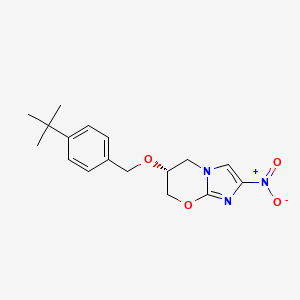
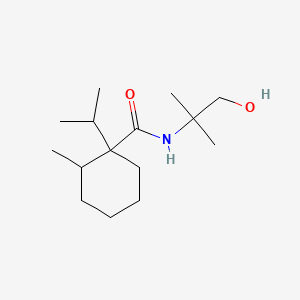
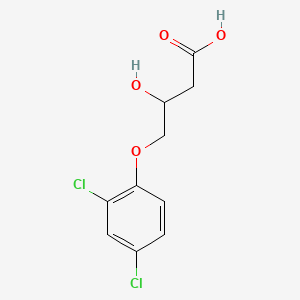
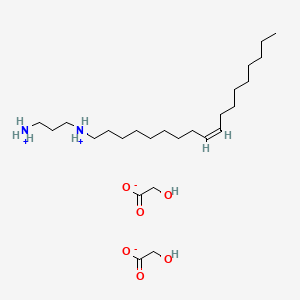
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
